molecular formula C20H20N4O2 B7086281 N-[1-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)cyclopentyl]quinoline-3-carboxamide

N-[1-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)cyclopentyl]quinoline-3-carboxamide

Cat. No.: B7086281
M. Wt: 348.4 g/mol
InChI Key: XFLXKELZSJCXBV-UHFFFAOYSA-N
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Description

N-[1-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)cyclopentyl]quinoline-3-carboxamide is a complex organic compound featuring a quinoline core, a cyclopentyl group, and a 1,2,4-oxadiazole ring

Properties

IUPAC Name

N-[1-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)cyclopentyl]quinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2/c25-17(15-11-14-5-1-2-6-16(14)21-12-15)23-20(9-3-4-10-20)19-22-18(26-24-19)13-7-8-13/h1-2,5-6,11-13H,3-4,7-10H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFLXKELZSJCXBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=NOC(=N2)C3CC3)NC(=O)C4=CC5=CC=CC=C5N=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)cyclopentyl]quinoline-3-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, which can be catalyzed by agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the oxadiazole ring or the quinoline core, using reagents such as lithium aluminum hydride or hydrogenation over palladium catalysts.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline ring and the oxadiazole ring, depending on the substituents present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols), and bases (e.g., sodium hydride).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the quinoline core can yield quinoline N-oxides, while reduction of the oxadiazole ring can lead to the formation of amines or alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[1-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)cyclopentyl]quinoline-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core can intercalate with DNA, affecting transcription and replication processes, while the oxadiazole ring can interact with proteins, modulating their activity. The cyclopentyl group may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)cyclopentyl]pyridine-3-carboxamide: Similar structure but with a pyridine core instead of quinoline.

    N-[1-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)cyclopentyl]benzamide: Similar structure but with a benzene core instead of quinoline.

    N-[1-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)cyclopentyl]indole-3-carboxamide: Similar structure but with an indole core instead of quinoline.

Uniqueness

The uniqueness of N-[1-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)cyclopentyl]quinoline-3-carboxamide lies in its combination of the quinoline core with the oxadiazole ring and cyclopentyl group, which may confer distinct biological activities and chemical properties compared to its analogs.

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